5-Bromo-2-fluorobenzotrifluoride

説明

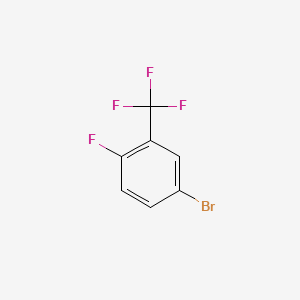

Structure

3D Structure

特性

IUPAC Name |

4-bromo-1-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLIJYGWAXPEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371278 | |

| Record name | 5-Bromo-2-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-37-3 | |

| Record name | 5-Bromo-2-fluorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-fluorobenzotrifluoride (CAS 393-37-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-fluorobenzotrifluoride, a key fluorinated building block in modern organic synthesis. With the CAS number 393-37-3, this compound is of significant interest to researchers and professionals in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, summarizes its primary applications, and provides illustrative synthetic schemes and experimental protocols.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2] Its distinct molecular structure, featuring a trifluoromethyl group, a fluorine atom, and a bromine atom on a benzene ring, imparts unique electronic and steric properties. The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring and enhances the lipophilicity and metabolic stability of derivative compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 393-37-3 | [3] |

| Molecular Formula | C₇H₃BrF₄ | [2][3] |

| Molecular Weight | 243.00 g/mol | [2][4][5] |

| Appearance | Colorless to light yellow liquid | [1][2][3] |

| Density | 1.72 - 1.73 g/mL at 25 °C | [2][3][4][6] |

| Boiling Point | 79-80 °C at 50 mmHg | [3][6][7] |

| 147 °C | [2] | |

| 163 - 171 °C | [1] | |

| Refractive Index | n20/D 1.462 | [3][6][7] |

| 1.4460 - 1.448 (20 °C) | [1] | |

| 1.46 | [2][4] | |

| Flash Point | >230 °F (>110 °C) - closed cup | [3][6][8][9] |

| 60 - 64 °C | [1] | |

| Purity | ≥97.0 - 98.0% | [2][3][4] |

| Solubility | Insoluble in water | [1] |

| Soluble in water 700 g/L (20°C) | [6][8][9] |

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of complex organic molecules.[2]

-

Pharmaceutical Industry : It is extensively used in the preparation of Active Pharmaceutical Ingredients (APIs). The incorporation of the fluorinated benzotrifluoride moiety can enhance the efficacy, bioavailability, and pharmacokinetic profile of drug candidates. It has been utilized in the development of novel anticancer agents, antivirals, and drugs targeting the central nervous system.

-

Agrochemical Sector : This compound is a valuable building block for new pesticides and herbicides with improved potency.[2]

-

Materials Science : Its unique properties are of interest in the synthesis of specialty polymers, such as poly(arylene ether)s (PAEs), liquid crystals, and other electronic materials.[2]

The bromine atom serves as a versatile handle for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Stille, and Heck couplings. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. The fluorine atom can also participate in nucleophilic aromatic substitution reactions, offering additional synthetic pathways.

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. A common approach involves a multi-step synthesis starting from m-fluorobenzotrifluoride.

Synthesis from m-Fluorobenzotrifluoride

This method involves nitration, followed by reduction and a subsequent Sandmeyer-type reaction.[10]

3.1.1. Experimental Protocol: Nitration of m-Fluorobenzotrifluoride [10]

-

To a 20 L four-port reactor, add 1.15 kg of m-fluorobenzotrifluoride.

-

Cool the reactor to below 10°C using a low-temperature bath.

-

Prepare a mixture of 0.53 kg of nitric acid and 2.78 kg of concentrated sulfuric acid in a constant pressure dropping funnel.

-

Add the acid mixture dropwise to the reactor under vigorous stirring, ensuring the temperature does not exceed 25°C.

-

After the addition is complete, allow the reaction to proceed.

-

Upon completion, cool the mixture and separate the organic layer.

-

Recrystallize the product from 10 kg of petroleum ether.

-

Cool to below 10°C, filter, and vacuum dry to yield 5-fluoro-2-nitrobenzotrifluoride.

3.1.2. Experimental Protocol: Reduction of 5-Fluoro-2-nitrobenzotrifluoride [10]

-

The nitro compound is reduced to the corresponding amine, 5-fluoro-2-aminobenzotrifluoride, using a Raney nickel catalytic hydrogenation system. The solvent for this step can be an alcohol (e.g., ethanol, methanol), an ester (e.g., ethyl acetate), or an ether (e.g., tetrahydrofuran).

3.1.3. Experimental Protocol: Diazotization and Bromination [10]

-

To a 20 L four-port reactor, add 0.96 kg of 4-fluoro-2-trifluoromethylaniline and 5.42 kg of hydrobromic acid (40%).

-

Cool the mixture to 5°C with a low-temperature bath and add 0.16 kg of cuprous bromide.

-

Dissolve 0.41 kg of sodium nitrite in 1.6 kg of water.

-

Add the sodium nitrite solution dropwise to the reactor under vigorous stirring, controlling the rate to manage gas evolution.

-

After the addition, maintain the reaction at a low temperature for 30 minutes, then allow it to stir at room temperature for 1-2 hours until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Purify the product layer by vacuum distillation to obtain this compound.

Visualization of Synthetic Pathways and Applications

The following diagrams illustrate the synthetic pathway and the role of this compound as a synthetic intermediate.

Safety and Handling

This compound is considered irritating to the eyes, respiratory system, and skin.[6] It may be harmful if inhaled, in contact with skin, or if swallowed.[6]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety goggles or faceshields.[11]

-

Hand Protection: Chemical-resistant gloves.[11]

-

Respiratory Protection: Use in a well-ventilated area or with a multi-purpose combination respirator cartridge.[11]

-

Skin and Body Protection: Protective clothing and chemical-resistant boots.[11]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][8][12]

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

-

After Skin Contact: Wash with plenty of soap and water.[12][13]

-

After Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][13]

-

After Ingestion: Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[11][12]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and materials science sectors. Its unique structural features allow for a wide range of chemical transformations, making it an essential building block for the synthesis of complex and high-value molecules. Proper handling and adherence to safety protocols are crucial when working with this compound. This guide provides a foundational understanding for researchers and professionals engaged in the use and application of this compound.

References

- 1. This compound Manufacturer & Supplier in China | Properties, Applications, Safety Data [boulingchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. labproinc.com [labproinc.com]

- 5. 393-37-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. chembk.com [chembk.com]

- 7. CAS NO. 393-37-3 | 2-Fluoro-5-bromobenzotrifluoride | C7H3BrF4 [localpharmaguide.com]

- 8. echemi.com [echemi.com]

- 9. parchem.com [parchem.com]

- 10. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 11. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 13. This compound | 393-37-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene. The information is intended for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.

Chemical Identity and Physical Properties

4-Bromo-1-fluoro-2-(trifluoromethyl)benzene is a halogenated aromatic compound with the chemical formula C₇H₃BrF₄. Its strategic substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, makes it a valuable and reactive building block in organic synthesis.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 393-37-3 |

| Molecular Formula | C₇H₃BrF₄ |

| Molecular Weight | 243.00 g/mol |

| Boiling Point | 80 °C (at 50 mmHg)[1] |

| Density | 1.72 g/mL[1] |

| Refractive Index | 1.4600[1] |

| Melting Point | Not available |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region, influenced by coupling with both the ¹⁹F nucleus of the fluorine substituent and the protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms, with the chemical shifts and coupling constants significantly affected by the attached electronegative halogen and trifluoromethyl groups.

-

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two distinct signals: one for the fluorine atom directly attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak (M⁺) would be expected around m/z 242 and 244.

Synthesis

While a specific, detailed experimental protocol for the synthesis of 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene is not widely published, its synthesis is considered a demonstration of advanced organic chemistry techniques.[2] General synthetic strategies for similar poly-substituted benzene derivatives often involve multi-step sequences. A plausible synthetic approach could start from a more readily available substituted benzene and introduce the remaining functional groups through carefully chosen reactions.

Below is a generalized workflow for the synthesis of a polysubstituted aromatic compound like 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene.

Applications in Research and Drug Development

4-Bromo-1-fluoro-2-(trifluoromethyl)benzene is a highly versatile building block in organic synthesis, primarily utilized in the pharmaceutical and agrochemical industries.[3] The presence of three different reactive sites—the bromine atom, the fluorine atom, and the trifluoromethyl group—allows for a wide range of chemical transformations.

The bromine atom can readily participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds.[2] The fluorine and trifluoromethyl substituents can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule, which are critical parameters in drug design.[4]

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex molecules.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and safety goggles.[3]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

As with all chemicals, a thorough risk assessment should be conducted before handling. Refer to the safety data sheets of similar compounds for more detailed information on potential hazards and first-aid measures.

References

- 1. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Overview of 5-Bromo-2-fluorobenzotrifluoride: Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at 5-Bromo-2-fluorobenzotrifluoride, a versatile halogenated aromatic compound. Due to its unique molecular structure, it serves as a critical building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials like poly(arylene ether)s (PAEs).[1]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its application in chemical synthesis and material science.

| Property | Value |

| Molecular Formula | C₇H₃BrF₄[1][2] |

| Molecular Weight | 243.00 g/mol [2][3] |

| CAS Number | 393-37-3[1][2] |

| Appearance | Colorless to light yellow clear liquid[1] |

| Density | 1.72 g/mL at 25 °C[2] |

| Boiling Point | 79-80 °C at 50 mmHg[2] |

| Refractive Index | n20/D 1.462[2] |

| Flash Point | >230 °F (>110 °C) - closed cup[2] |

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of a variety of organic compounds.[1][4] The presence of bromine, fluorine, and a trifluoromethyl group provides multiple reactive sites, enabling its participation in diverse chemical reactions like nucleophilic substitutions and cross-coupling reactions.[1]

Its trifluoromethyl group is particularly valuable in drug design as it can enhance lipophilicity, which may improve a drug's bioavailability and efficacy.[1]

Notable applications include its use in the preparation of:

-

3,5-bis(4-fluoro-3-trifluoromethylphenyl)phenol

-

9,9-bis(2-ethylhexyl)-2,7-bis[4-fluoro-3-trifluoromethylphenyl]-9H-fluorene

-

3-trifluoromethyl-4-fluoro phenyl boronic acid

-

Poly(arylene ether)s (PAEs)

Below is a diagram illustrating the role of this compound as a precursor in synthetic pathways.

Caption: Synthetic workflow of this compound.

Experimental Protocols

While detailed, step-by-step experimental protocols for specific reactions involving this compound are proprietary or found within specialized scientific literature, its general application is well-documented. For instance, its use in the synthesis of sterically encumbered and hyperbranched poly(arylene ether)s has been described in peer-reviewed journals. Researchers interested in specific methodologies should consult publications such as the Journal of Polymer Science Part A: Polymer Chemistry and Macromolecules for detailed experimental conditions. The compound is typically used as a starting material in multi-step syntheses, where its reactive sites are modified to build more complex molecular architectures.

References

Spectroscopic Data and Analysis of 5-Bromo-2-fluorobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 5-Bromo-2-fluorobenzotrifluoride (CAS No: 393-37-3). This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its structural properties, as confirmed by spectroscopic methods, essential for its effective application.[1] This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, detailed experimental protocols for acquiring such data, and a logical workflow for the spectroscopic analysis of this and similar organic compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | |||

| Data not available in search results | |||

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | |

| Data not available in search results | |

| Data not available in search results | |

| Data not available in search results | |

| Data not available in search results | |

| Data not available in search results | |

| Data not available in search results |

Table 3: ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | -CF₃ | ||

| Data not available in search results | Ar-F |

Table 4: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | C-F stretch (aromatic) | |

| Data not available in search results | C-F stretch (-CF₃) | |

| Data not available in search results | C-Br stretch | |

| Data not available in search results | C=C stretch (aromatic) | |

| Data not available in search results | C-H stretch (aromatic) |

Note: While several databases indicate the availability of spectra for this compound, the specific peak values, chemical shifts, and coupling constants were not publicly available in the conducted search.[2]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the NMR and IR spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is completely dissolved.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the spectrometer to the appropriate nucleus (¹H, ¹³C, or ¹⁹F).

-

Set the sample temperature, typically 25 °C.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024 or more).

-

-

¹⁹F NMR:

-

Acquire a one-dimensional fluorine spectrum. Due to the large chemical shift range of ¹⁹F, ensure the spectral width is set appropriately.

-

Both proton-coupled and decoupled spectra can be informative.

-

Typical parameters are similar to ¹H NMR, but the spectral width will be significantly larger.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak can be used as an internal reference (δH = 7.26 ppm, δC = 77.16 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δF = 0 ppm) is often used.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

As this compound is a liquid at room temperature, no specific sample preparation is required for ATR-FTIR.

-

-

Instrument Setup:

-

Use an FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place a small drop of neat this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and correlate them to specific functional groups and bond vibrations within the molecule.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: NMR Data Interpretation Pathway.

References

Solubility Profile of 5-Bromo-2-fluorobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluorobenzotrifluoride is a key building block in modern medicinal chemistry and materials science. Its utility in the synthesis of novel pharmaceuticals and functional materials is well-documented.[1] A thorough understanding of its solubility in various laboratory solvents is critical for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, along with a generalized experimental protocol for determining its solubility in specific solvents.

Physicochemical Properties

To understand the solubility of this compound, it is essential to first consider its key physicochemical properties:

| Property | Value |

| Molecular Formula | C₇H₃BrF₄ |

| Molecular Weight | 243.00 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | ~1.72 - 1.73 g/mL at 25°C |

| Boiling Point | 79-80 °C at 50 mmHg |

| Water Solubility | Generally reported as insoluble. |

Solubility in Common Laboratory Solvents

Water: this compound is consistently reported as being insoluble in water. This is expected given its nonpolar, halogenated aromatic structure. The presence of four fluorine atoms and a bromine atom contributes to its hydrophobic nature.

Organic Solvents: It is widely stated to be soluble or miscible with most common organic solvents. This is attributed to the principle of "like dissolves like," where its organic nature leads to favorable interactions with other organic molecules.

Based on its structure, the following qualitative solubility predictions can be made:

-

High Solubility is Expected in:

-

Halogenated Solvents: Dichloromethane (DCM), Chloroform

-

Aromatic Hydrocarbons: Toluene, Benzene

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Ketones: Acetone, Methyl Ethyl Ketone (MEK)

-

Esters: Ethyl acetate

-

-

Moderate to Good Solubility is Likely in:

-

Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

-

Alcohols: Methanol, Ethanol, Isopropanol (While the hydroxyl group in alcohols introduces polarity, the alkyl chains allow for interaction with the nonpolar parts of the this compound molecule).

-

-

Low to Negligible Solubility is Expected in:

-

Nonpolar Aliphatic Hydrocarbons: Hexane, Heptane (The highly fluorinated nature of the molecule may reduce its miscibility with purely aliphatic hydrocarbons compared to aromatic or more polar solvents).

-

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the gravimetric determination of the solubility of this compound in a given solvent. This method is suitable for obtaining quantitative solubility data.

Objective: To determine the solubility of this compound in a specific solvent at a given temperature (e.g., 25°C).

Materials:

-

This compound

-

Selected laboratory solvent (e.g., acetone, toluene, methanol)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Constant temperature water bath or incubator

-

Vortex mixer

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed glass vials for evaporation

-

Vacuum oven or rotary evaporator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The exact amount is not critical, but there must be undissolved solid or liquid phase present after equilibration.

-

Add a known volume of the selected solvent (e.g., 5.0 mL) to the vial.

-

Securely cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25°C ± 0.1°C).

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Allow the mixture to equilibrate in the constant temperature bath for at least 24 hours. Intermittent agitation (e.g., every few hours) is recommended to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow any undissolved material to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe (e.g., 2.0 mL). Avoid disturbing the undissolved solute.

-

Attach a 0.2 µm syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed, clean, and dry glass vial. Record the exact weight of the empty vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated. Alternatively, a rotary evaporator can be used.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on an analytical balance. Record the final weight.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solvent used for analysis (mL)) * 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting any work.

Logical Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common laboratory solvents is not extensively published, its chemical structure provides a strong basis for predicting its solubility behavior. It is insoluble in water but is expected to be readily soluble in a wide range of organic solvents, particularly halogenated, aromatic, and polar aprotic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination. A thorough understanding and, when necessary, experimental verification of its solubility are crucial for the successful application of this versatile compound in research and development.

References

The Versatile Building Block: A Technical Guide to 5-Bromo-2-fluorobenzotrifluoride and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics, synthetic utility, and pivotal role of 5-Bromo-2-fluorobenzotrifluoride as a key intermediate in pharmaceutical and agrochemical research. Its unique structural features make it a valuable scaffold for the synthesis of complex molecules, particularly in the development of targeted therapies.

Chemical Identity and Synonyms

This compound is a halogenated aromatic compound with the chemical formula C₇H₃BrF₄. Due to different naming conventions, it is known by several synonyms. Understanding these alternative names is crucial for comprehensive literature searches and chemical sourcing.

The most common synonyms for this compound include:

-

5-Bromo-α,α,α,2-tetrafluorotoluene

-

2-Fluoro-5-bromobenzotrifluoride

-

1-Bromo-4-fluoro-2-(trifluoromethyl)benzene[4]

Its unique identification numbers are:

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and for predicting the properties of its derivatives. The key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 243.00 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.73 g/cm³ | [1] |

| Boiling Point | 147 °C | [1] |

| Refractive Index | n20D 1.46 | [1] |

Key Applications in Synthesis

This compound is a cornerstone intermediate in the synthesis of high-value organic molecules, primarily driven by its utility in forming carbon-carbon and carbon-nitrogen bonds. The presence of a bromine atom makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions.

Its applications span across several key research areas:

-

Pharmaceutical Development: It serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors for oncology. The trifluoromethyl group is known to enhance properties like metabolic stability and cell permeability of drug candidates.

-

Agrochemicals: This compound is utilized in the formulation of modern pesticides and herbicides.

-

Material Science: It is also employed in the development of advanced materials such as specialty polymers.

The following diagram illustrates a logical workflow for the utilization of this compound in drug discovery.

Caption: From intermediate to drug candidate.

Experimental Protocols

The synthetic utility of this compound is best demonstrated through its application in key chemical transformations. Below are detailed methodologies for representative reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.

Reaction:

Experimental Protocol:

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water.

-

Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, forming arylamines.

Reaction:

Experimental Protocol:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., BINAP, 0.03 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.).

-

Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

-

Solvent Addition: Add anhydrous, degassed toluene as the solvent.

-

Reaction Execution: Heat the mixture in a sealed tube at 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the pure arylamine product.

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Caption: Suzuki-Miyaura coupling workflow.

Role in Targeting Signaling Pathways

Derivatives of this compound are instrumental in the synthesis of kinase inhibitors that target specific signaling pathways implicated in diseases like cancer. For instance, this building block can be used to synthesize inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various tumors.

The diagram below depicts a simplified representation of the EGFR signaling cascade and the point of intervention for a synthesized inhibitor.

Caption: EGFR signaling and inhibition point.

References

The Trifluoromethyl Group: A Technical Guide to Enhancing Lipophilicity in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical properties of drug candidates. This technical guide provides an in-depth analysis of the role of the CF3 group in enhancing lipophilicity, a critical parameter influencing a drug's pharmacokinetic and pharmacodynamic profile.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group's unique electronic properties and high electronegativity significantly influence a molecule's lipophilicity. This fluorinated moiety is substantially more lipophilic than a methyl group and is often employed to increase a compound's partitioning into lipid environments.[1][2] This enhancement of lipophilicity is crucial for improving a drug's ability to cross cellular membranes, including the blood-brain barrier, which is particularly important for therapies targeting the central nervous system.

Beyond lipophilicity, the CF3 group contributes to enhanced metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to enzymatic cleavage and protecting the molecule from rapid metabolic degradation.[1][3] This increased stability can lead to a longer drug half-life and improved bioavailability.[3]

Quantitative Analysis of Lipophilicity Enhancement

The impact of the trifluoromethyl group on lipophilicity can be quantified using the Hansch parameter (π) and by comparing the partition coefficients (logP) of analogous compounds with and without the CF3 group. A higher logP value indicates greater lipophilicity.[4]

| Substituent Group | Hansch π Value | Parent Molecule | Experimental logP |

| -CH₃ | Methyl cyclopropanecarboxylate | 1.10[4] | |

| -CH₂F | Methyl cyclopropanecarboxylate | 0.95[4] | |

| -CHF₂ | Methyl cyclopropanecarboxylate | 1.29[4] | |

| -CF₃ | +0.88[1][5] | Methyl cyclopropanecarboxylate | 1.70[4] |

| -OCF₃ | +1.04[1][6] |

Data for cyclopropanecarboxylate derivatives sourced from Chernykh, A. V., et al. (2020).[4]

The data clearly demonstrates a trend of increasing lipophilicity with a higher degree of fluorination, with the trifluoromethyl group imparting the most significant increase.[4] Studies on other molecular scaffolds have shown that fluorinated derivatives can achieve logP values as high as 4.6.[7]

The Logical Workflow of Lipophilicity Enhancement in Drug Discovery

The introduction of a trifluoromethyl group initiates a cascade of effects that are pivotal in the drug development process. The following diagram illustrates the logical relationship between the incorporation of a CF3 group and its ultimate impact on therapeutic outcomes.

Experimental Protocols for Lipophilicity Determination

Accurate measurement of lipophilicity is crucial for guiding drug design. The two most widely accepted methods for determining the partition coefficient (logP) and distribution coefficient (logD) are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Shake-Flask Method

This traditional method directly measures the partitioning of a compound between n-octanol and an aqueous phase at equilibrium.

Protocol:

-

Preparation of Phases: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD measurements) are mutually saturated by vigorous mixing, followed by separation to ensure thermodynamic equilibrium.[4][8]

-

Compound Dissolution: A precisely weighed quantity of the test compound is dissolved in one of the pre-saturated phases, typically n-octanol.[4]

-

Partitioning: The two phases are combined in a flask and agitated (e.g., by shaking or stirring) for a sufficient period to allow the compound to reach equilibrium between the two layers.[4][8]

-

Phase Separation: The mixture is allowed to stand undisturbed or is centrifuged to ensure complete separation of the two phases.[8]

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy, liquid chromatography-mass spectrometry (LC-MS), or for fluorinated compounds, ¹⁹F NMR spectroscopy.[4][8][9]

-

Calculation: The logP (or logD) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[4]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

The RP-HPLC method offers a higher throughput alternative and determines lipophilicity based on the compound's retention time on a nonpolar stationary phase.[4]

Protocol:

-

Mobile Phase Preparation: A series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and water are prepared.

-

Calibration: A set of standard compounds with known logP values is injected into the HPLC system. The retention time (t_R) for each standard is measured, and the capacity factor (k') is calculated using the formula k' = (t_R - t_0) / t_0, where t_0 is the column dead time. A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards.[4]

-

Sample Analysis: The test compound is injected into the same HPLC system under identical conditions, and its retention time is measured.[4]

-

LogP Determination: The log k' of the test compound is calculated from its retention time, and its logP value is then determined from the established calibration curve.[4]

The following diagram outlines the general workflow for determining lipophilicity using these experimental methods.

Conclusion

The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal for optimizing the lipophilicity of drug candidates.[1][10] Its incorporation can lead to significant improvements in a molecule's pharmacokinetic profile, including enhanced absorption, better distribution, and increased metabolic stability. A thorough understanding of the quantitative impact of the CF3 group on lipophilicity, coupled with robust experimental determination, is essential for the successful design and development of novel therapeutics.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 7. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 10. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

The General Reactivity of Halogenated Aromatic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of halogenated aromatic compounds, a class of molecules of paramount importance in organic synthesis, materials science, and pharmaceutical development. Understanding the nuanced reactivity of these compounds is critical for designing efficient synthetic routes and for the rational design of novel drug candidates. This document details the core principles governing their reactivity in nucleophilic and electrophilic aromatic substitutions, as well as in modern metal-catalyzed cross-coupling reactions.

Introduction: The Dual Nature of Halogen Substituents

Halogen atoms on an aromatic ring exert a profound influence on its reactivity through a combination of two opposing electronic effects: the inductive effect and the resonance effect.

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic attack and is the dominant factor in electrophilic aromatic substitution.

-

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the aromatic ring. This electron-donating effect, while weaker than the inductive effect for halogens, plays a crucial role in directing incoming electrophiles and in stabilizing intermediates in nucleophilic aromatic substitution.

The interplay of these effects dictates the reactivity patterns and regioselectivity observed in reactions involving halogenated aromatic compounds.

Nucleophilic Aromatic Substitution (SNAr)

Contrary to the electron-rich nature of benzene, which favors electrophilic attack, aryl halides can undergo nucleophilic substitution, particularly when the aromatic ring is substituted with strong electron-withdrawing groups.[1][2]

Mechanisms of SNAr

There are two primary mechanisms for nucleophilic aromatic substitution:

-

Addition-Elimination Mechanism: This is the most common pathway for activated aryl halides. It proceeds in two steps:

-

Addition: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3] The aromaticity of the ring is temporarily lost in this step.

-

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

The presence of electron-withdrawing groups (e.g., -NO2, -CN, -C(O)R) at the ortho and para positions to the halogen is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby accelerating the reaction.[4][5]

-

-

Elimination-Addition (Benzyne) Mechanism: In the presence of a very strong base (e.g., NaNH2, KNH2) and in the absence of activating groups, aryl halides can undergo substitution via a highly reactive benzyne intermediate.[3][5] This mechanism involves the elimination of a proton and a halide from adjacent carbons to form a carbon-carbon triple bond within the benzene ring, followed by the addition of the nucleophile.

Reactivity Trends in SNAr

The reactivity of aryl halides in SNAr reactions following the addition-elimination mechanism is governed by the ability of the halogen to stabilize the intermediate carbanion through its inductive effect. The rate-determining step is typically the initial attack of the nucleophile.[6] Consequently, the reactivity order is often the reverse of the leaving group ability seen in aliphatic SN2 reactions.

Table 1: Relative Reactivity of Halobenzenes in Nucleophilic Aromatic Substitution with Piperidine

| Aryl Halide | Relative Rate Constant |

| Fluorobenzene | 3140 |

| Chlorobenzene | 1.0 |

| Bromobenzene | 1.0 |

| Iodobenzene | 0.4 |

Data is illustrative and based on the general trend observed in SNAr reactions.[6][7] The high reactivity of fluoroarenes is attributed to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the negatively charged Meisenheimer intermediate.[6]

Electrophilic Aromatic Substitution (SEAr)

Halogenated aromatic compounds undergo electrophilic aromatic substitution, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.[8][9]

The Role of Halogens in SEAr

Halogens are deactivating groups in electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring and makes it less susceptible to attack by electrophiles.[10][11] However, the resonance effect of the halogen, which donates electron density to the ring, directs the incoming electrophile to the ortho and para positions. This is because the resonance structures of the carbocation intermediate (the sigma complex or arenium ion) formed during ortho and para attack are more stable, with one resonance form where the positive charge is delocalized onto the halogen atom.[8][12]

Reactivity Trends in SEAr

The deactivating strength of the halogens in SEAr follows their electronegativity: F > Cl > Br > I. Consequently, the reactivity of halobenzenes towards electrophiles is in the reverse order.[13][14]

Table 2: Relative Rates of Nitration for Halobenzenes Compared to Benzene

| Compound | Relative Rate of Nitration |

| Benzene | 1 |

| Fluorobenzene | 0.15 |

| Chlorobenzene | 0.033 |

| Bromobenzene | 0.030 |

| Iodobenzene | 0.18 |

Note: While the general trend of deactivation is observed, the slightly higher reactivity of iodobenzene compared to chloro- and bromobenzene is a subject of ongoing discussion, with factors like polarizability potentially playing a role.

Metal-Catalyzed Cross-Coupling Reactions

The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, with aryl halides being among the most important coupling partners.[15] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) intermediate.

-

Transmetalation (for Suzuki, Stille, etc.) or Coordination/Insertion (for Heck): The organic group from the coupling partner is transferred to the palladium center, or in the case of the Heck reaction, the olefin coordinates and inserts into the Pd-C bond.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Reactivity Trends in Cross-Coupling Reactions

The reactivity of aryl halides in the oxidative addition step is a key factor determining the overall reaction efficiency. This step is generally favored for weaker carbon-halogen bonds.[16] Therefore, the typical reactivity order is:

I > Br > OTf (triflate) > Cl >> F

Aryl fluorides are generally unreactive under standard cross-coupling conditions due to the very strong C-F bond.

Table 3: Carbon-Halogen Bond Dissociation Energies (BDEs) for Phenyl Halides

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-F | 126 |

| C-Cl | 96 |

| C-Br | 80.5 |

| C-I | 65 |

Source: Adapted from various sources providing BDE data.[17][18][19]

Key Cross-Coupling Reactions

This reaction couples an aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[20] It is one of the most widely used methods for the synthesis of biaryls.

Table 4: Representative Yields for the Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid

| Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |

| 4-Iodoanisole | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | >95 |

| 4-Bromoanisole | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | ~98 |

| 4-Chloroanisole | Pd2(dba)3 / XPhos | K3PO4 | t-BuOH/H2O | ~95 |

Yields are representative and can vary significantly with the specific catalyst, ligands, base, solvent, and temperature used.[3][21][22]

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[23][24] It is a powerful tool for the synthesis of styrenes and cinnamates.

Table 5: Comparison of Yields in the Heck Reaction of Halobenzenes with Styrene

| Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

| Iodobenzene | Pd(OAc)2 | Et3N | DMF | ~85-95 |

| Bromobenzene | Pd(OAc)2 / PPh3 | Et3N | DMF | ~70-80 |

| Chlorobenzene | Pd(OAc)2 / PCy3 | K2CO3 | DMA | ~50-70 |

Yields are illustrative and depend heavily on the specific reaction conditions.[9][25][26]

This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine.[4] It is a cornerstone of modern medicinal chemistry for the synthesis of anilines and their derivatives.

Table 6: Representative Yields for the Buchwald-Hartwig Amination of Halobenzenes with Morpholine

| Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |

| Iodobenzene | Pd2(dba)3 / BINAP | NaOt-Bu | Toluene | >95 |

| Bromobenzene | Pd(OAc)2 / Xantphos | Cs2CO3 | Dioxane | ~98 |

| Chlorobenzene | Pd(OAc)2 / RuPhos | K3PO4 | t-Amyl alcohol | ~90 |

Yields are representative and highly dependent on the choice of ligand and reaction conditions.[25][27]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction

Reaction: Coupling of 4-bromoanisole with phenylboronic acid.[4][21]

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol, 2 mol%) and a suitable ligand if required.

-

Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1, 5 mL).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

General Procedure for a Heck Reaction

Reaction: Coupling of iodobenzene with n-butyl acrylate.[28][29]

-

Reaction Setup: In a round-bottom flask, dissolve iodobenzene (1.0 mmol) and n-butyl acrylate (1.2 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 5 mL).

-

Base and Catalyst Addition: Add a base (e.g., triethylamine, 1.5 mmol) and the palladium catalyst (e.g., Pd(OAc)2, 0.01 mmol, 1 mol%).

-

Reaction: Heat the mixture under an inert atmosphere at the desired temperature (e.g., 100 °C) for the necessary time (typically 4-24 hours). Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification: Purify the residue by flash chromatography.

General Procedure for a Buchwald-Hartwig Amination

Reaction: Coupling of 2-chloropyridine with morpholine.

-

Reaction Setup: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.025 mmol, 2.5 mol%), and a base (e.g., Cs2CO3, 1.4 mmol).

-

Reagent Addition: Evacuate and backfill the tube with argon. Add 2-chloropyridine (1.0 mmol), morpholine (1.2 mmol), and a dry, degassed solvent (e.g., dioxane, 2 mL).

-

Reaction: Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (e.g., 100 °C) for the required duration (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography.

Visualization of Reactivity and Pathways

Factors Influencing Aryl Halide Reactivity

Caption: Factors influencing the reactivity of halogenated aromatic compounds.

Generalized Experimental Workflow for Metal-Catalyzed Cross-Coupling

Caption: A typical experimental workflow for a cross-coupling reaction.

Signaling Pathway Inhibition by a Halogenated Aromatic Drug: Gefitinib

Gefitinib is a tyrosine kinase inhibitor used in cancer therapy that contains a chlorinated and fluorinated aniline moiety. It targets the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[15][30]

Caption: Inhibition of the EGFR signaling pathway by Gefitinib.

Conclusion

The reactivity of halogenated aromatic compounds is a rich and multifaceted area of organic chemistry. The predictable yet tunable nature of their reactivity, governed by the interplay of inductive and resonance effects, makes them indispensable building blocks in modern synthesis. For researchers in drug development, a deep understanding of how halogen substitution impacts reactivity and biological activity is crucial for the design of next-generation therapeutics. The continued development of novel catalytic systems for the activation of traditionally less reactive aryl chlorides and fluorides promises to further expand the synthetic utility of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The research on lapatinib in autophagy, cell cycle arrest and epithelial to mesenchymal transition via Wnt/ErK/PI3K-AKT signaling pathway in human cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 13. researchgate.net [researchgate.net]

- 14. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 16. File:EGFR signaling pathway.svg - Wikimedia Commons [commons.wikimedia.org]

- 17. Bond Dissociation Energies [cxp.cengage.com]

- 18. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 19. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Heck Reaction [organic-chemistry.org]

- 25. rsc.org [rsc.org]

- 26. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chemrxiv.org [chemrxiv.org]

- 28. researchgate.net [researchgate.net]

- 29. uwindsor.ca [uwindsor.ca]

- 30. benchchem.com [benchchem.com]

The Strategic Incorporation of Fluorine: A Technical Guide to its Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate introduction of fluorine into organic molecules has become a cornerstone of modern chemical and biomedical research. With its unique steric and electronic properties, fluorine offers a powerful tool to modulate molecular behavior, leading to significant advancements in drug discovery, diagnostics, and materials science.[1] This technical guide provides an in-depth exploration of the applications of fluorinated compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to inform and guide researchers in leveraging the transformative potential of fluorine.

Core Applications of Fluorinated Compounds

The strategic placement of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties.[2] The high electronegativity of fluorine, combined with its relatively small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), allows for isosteric replacement that can dramatically alter a compound's characteristics.[2] Key applications stemming from these properties are detailed below.

Pharmaceutical and Agrochemical Development

Fluorine has become an indispensable element in the design of new therapeutic and agrochemical agents.[3] Approximately 20% of all commercial drugs contain fluorine, a testament to its broad utility.[4] The introduction of fluorine can enhance several crucial parameters:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic degradation by enzymes like the cytochrome P450 family.[5] This "metabolic blocking" at vulnerable positions can increase a drug's half-life and bioavailability.[1][5]

-

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve absorption.[6][7] The effect on lipophilicity, often measured as logP or logD, is, however, context-dependent and influenced by the fluorination pattern.[4][8]

-

Binding Affinity and Selectivity: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, influencing how a molecule interacts with its biological target.[3] This can lead to more potent and selective binding to enzymes or receptors.[1]

-

Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule, locking it into a bioactive conformation that enhances its therapeutic effect.[1]

Table 1: Impact of Fluorination on Physicochemical Properties of Drug Candidates

| Compound Pair | Modification | Change in Lipophilicity (ΔlogP) | Change in Acidity (ΔpKa) | Consequence | Reference(s) |

| Morphine vs. Fluoromorphine | Fluorination at β positions | Increased | Reduced | Enhanced binding to inflamed tissues | [9] |

| 2-thioethylpyridine vs. 2-(2,2,2-trifluoroethyl)thiopyridine | Trifluoroethylation | Increased | Decreased (more acidic) | Altered bioavailability and target interaction | [4] |

| Non-fluorinated Benzamides vs. Fluorinated Analogues | Monofluorination at tertiary carbon | Varies with substituent | Not specified | Context-dependent modulation of lipophilicity | [8] |

Advanced Materials Science

The unique properties imparted by fluorine extend to the development of high-performance materials.[10] Fluoropolymers, such as polytetrafluoroethylene (PTFE), are known for their exceptional chemical inertness, thermal stability, and low surface energy.[11][12]

-

Fluoropolymers: These materials are used in a vast array of applications, from non-stick coatings and chemically resistant linings to biomedical implants and high-performance fabrics.[10][13] Their stability stems from the strength of the C-F bond.[12]

-

Liquid Crystals and Photoresists: Fluorinated polymers are also utilized in advanced technologies like liquid crystal displays and as photoresists in 157 nm lithography due to their unique self-assembly properties and low absorbance to UV light.[14]

In Vivo Imaging and Diagnostics

The fluorine-18 (¹⁸F) isotope is a positron emitter with a convenient half-life of approximately 110 minutes, making it ideal for Positron Emission Tomography (PET).[15][16]

-

¹⁸F-FDG PET Imaging: [¹⁸F]Fluorodeoxyglucose (FDG), a glucose analog, is widely used in clinical oncology to visualize tissues with high glucose metabolism, such as tumors.[17][18] This non-invasive technique is crucial for cancer diagnosis, staging, and monitoring treatment response.[19]

-

Neurological and Cardiac Imaging: ¹⁸F-labeled tracers are also employed in neurology to study dementia and in cardiology to assess myocardial blood flow.[17]

NMR Spectroscopy in Drug Discovery

The fluorine-19 (¹⁹F) nucleus is a powerful tool in Nuclear Magnetic Resonance (NMR) spectroscopy for studying biomolecular interactions.[20]

-

High Sensitivity and No Background: ¹⁹F has a high gyromagnetic ratio (83% of ¹H sensitivity) and 100% natural abundance, and since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals.[21][22]

-

Protein-Ligand Interaction Studies: ¹⁹F NMR can be used to observe both the protein (protein-observed) and the ligand (ligand-observed).[20][23] Changes in the ¹⁹F chemical shift upon binding provide information on binding affinity, kinetics, and conformational changes, making it a valuable technique for fragment-based drug discovery and screening.[21][24]

Experimental Methodologies and Workflows

Diagram 1: Logical Relationship of Fluorine's Properties to its Applications

Caption: How fluorine's fundamental properties lead to its diverse research applications.

Protocol 1: General Procedure for Nucleophilic Fluorination

The synthesis of fluorinated organic molecules is a critical first step.[25] While numerous methods exist, nucleophilic fluorination is a common strategy.[26][27] The following is a representative protocol for the fluorination of an alcohol using an amine hydrofluoride reagent.[28]

Objective: To replace a hydroxyl group with a fluorine atom.

Materials:

-

Substrate (alcohol)

-

Amine hydrofluoride reagent (e.g., triethylamine tris(hydrofluoride))

-

Aprotic solvent (e.g., dichloromethane, THF)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the alcohol substrate in the anhydrous aprotic solvent in a flask under an inert atmosphere.

-

Cool the solution to the desired reaction temperature (often 0 °C or below).

-

Slowly add the amine hydrofluoride reagent to the stirred solution. The stoichiometry will depend on the specific reagent and substrate.

-

Allow the reaction to stir at the appropriate temperature for a period determined by reaction monitoring (e.g., by TLC or LC-MS).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product using an appropriate technique, such as column chromatography.

Diagram 2: Experimental Workflow for ¹⁸F-FDG PET Imaging

Caption: Workflow for a typical ¹⁸F-FDG PET/CT imaging experiment.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol outlines a standard procedure to assess how fluorination can impact a compound's metabolic stability using liver microsomes.[5]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound compared to its non-fluorinated analog.

Materials:

-

Test compounds (fluorinated and non-fluorinated)

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system (cofactor for CYP450 enzymes)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other organic solvent) for quenching

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare stock solutions of the test compounds. Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Incubation: Pre-warm the microsomal solution and the NADPH regenerating system to 37°C.

-

Initiate the reaction by adding the test compound to the microsomal solution, followed by the addition of the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[5]

Table 2: Example Data from a Metabolic Stability Assay

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Non-fluorinated Analog | 15 | 154 |

| Fluorinated Analog | 58 | 40 |

This is example data. Actual results will vary. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[5]

Diagram 3: Ligand-Observed ¹⁹F NMR Screening Workflow

Caption: Workflow for identifying protein-ligand binding using ¹⁹F NMR.

Conclusion

The incorporation of fluorine into molecules is a versatile and powerful strategy that has profoundly impacted various fields of scientific research. From enhancing the efficacy of pharmaceuticals to creating novel materials and enabling advanced diagnostic techniques, the unique properties of fluorine provide a rich toolkit for innovation.[15][29] This guide has provided a technical overview of these applications, supported by quantitative data, experimental protocols, and clear visualizations. As synthetic methodologies for fluorination continue to advance, the potential applications of fluorinated compounds are set to expand even further, promising continued breakthroughs in science and technology.[30]

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluoropolymer - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. plasticsengineering.org [plasticsengineering.org]

- 14. researchgate.net [researchgate.net]

- 15. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Positron emission tomography - Wikipedia [en.wikipedia.org]

- 18. Fludeoxyglucose (18F) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Basic principles and applications of 18F-FDG-PET/CT in oral and maxillofacial imaging: A pictorial essay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein-based 19F NMR as a Ligand Discovery Tool | Bruker [bruker.com]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. 19F in-cell NMR to investigate protein-ligand interactions in living human cells. [flore.unifi.it]

- 24. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Recent advances in the synthesis of fluorinated compounds via an aryne intermediate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. revroum.lew.ro [revroum.lew.ro]

- 27. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 28. benchchem.com [benchchem.com]

- 29. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 30. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluorobenzotrifluoride is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its trifluoromethyl group enhances metabolic stability and binding affinity, while the bromo and fluoro substituents provide versatile handles for further chemical modifications, such as palladium-catalyzed cross-coupling reactions.[1] This document provides detailed protocols for several established synthetic routes to this compound, along with a comparative analysis of their yields and purities.

Synthetic Strategies Overview

The synthesis of this compound can be achieved through several distinct pathways. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most common strategies include:

-

Multi-step synthesis from m-fluorobenzotrifluoride: This classic route involves nitration, followed by reduction of the nitro group to an amine, and subsequent Sandmeyer reaction to introduce the bromine atom.[3][4]

-